- Preparation of carbapenem derivatives for use as antibacterial agents, World Intellectual Property Organization, , ,
Cas no 91893-69-5 (2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride)

91893-69-5 structure
Nombre del producto:2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride
Número CAS:91893-69-5
MF:C4H13ClN2O2S
Megavatios:188.676218748093
MDL:MFCD04112919
CID:1087639
PubChem ID:23448789
2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride Propiedades químicas y físicas
Nombre e identificación
-
- 2-Amino-N,N-dimethylethanesulfonamide hydrochloride
- 2-AMINO-N,N-DIMETHYLETHANE-1-SULFONAMIDE HYDROCHLORIDE
- Ethanesulfonamide, 2-amino-N,N-dimethyl-, monohydrochloride (9CI)
- 2-[(Dimethylamino)sulfonyl]ethanaminium chloride
- N,N-Dimethyl-2-aminoethanesulfonamide hydrochloride
- 2-amino-N,N-dimethylethanesulfonamide;hydrochloride
- MFCD04112919
- 2-amino-N,N-dimethylethanesulfonamidehydrochloride
- 12N-837
- CS-0151270
- C4H13ClN2O2S
- SY198278
- DB-116586
- 91893-69-5
- 2-Amino-N,N-dimethylethanesulfonamide hydrochloride, AldrichCPR
- AKOS015848166
- 2-azanyl-N,N-dimethyl-ethanesulfonamide hydrochloride
- 2-Amino-N,N-dimethylethanesulfonamide HCl
- EN300-218219
- DTXSID60634264
- 2-Amino-N,N-dimethylethane-1-sulfonamide--hydrogen chloride (1/1)
- Z2168496088
- SCHEMBL3763700
- A844092
- Ethanesulfonamide, 2-amino-N,N-dimethyl-, monohydrochloride
- 2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride
-
- MDL: MFCD04112919
- Renchi: 1S/C4H12N2O2S.ClH/c1-6(2)9(7,8)4-3-5;/h3-5H2,1-2H3;1H
- Clave inchi: PIZGQSWCZNVPFH-UHFFFAOYSA-N
- Sonrisas: Cl.O=S(CCN)(N(C)C)=O
Atributos calculados
- Calidad precisa: 188.0386265g/mol
- Masa isotópica única: 188.0386265g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 10
- Cuenta de enlace giratorio: 3
- Complejidad: 156
- Recuento de unidades de unión covalente: 2
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 71.8Ų
2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-218219-0.25g |
2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride |
91893-69-5 | 95% | 0.25g |
$35.0 | 2023-09-16 | |
Enamine | EN300-218219-10.0g |
2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride |
91893-69-5 | 95% | 10g |
$600.0 | 2023-05-31 | |
Apollo Scientific | OR310074-1g |
2-Amino-N,N-dimethylethane-1-sulfonamide hydrochloride |
91893-69-5 | 1g |
£359.00 | 2025-02-19 | ||
eNovation Chemicals LLC | D759637-5g |
Ethanesulfonamide, 2-amino-N,N-dimethyl-, monohydrochloride |
91893-69-5 | 95+% | 5g |
$1060 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1221910-10g |
2-Amino-N,N-dimethylethanesulfonamide hydrochloride |
91893-69-5 | 95% | 10g |
¥13995.00 | 2024-04-25 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RE015-200mg |
2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride |
91893-69-5 | 95+% | 200mg |
613.0CNY | 2021-07-17 | |
abcr | AB218223-10 g |
2-Amino-N,N-dimethylethanesulfonamide hydrochloride, 95%; . |
91893-69-5 | 95% | 10g |
€701.50 | 2023-06-23 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RE015-1g |
2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride |
91893-69-5 | 95+% | 1g |
2044.0CNY | 2021-07-17 | |
Apollo Scientific | OR310074-500mg |
2-Amino-N,N-dimethylethane-1-sulfonamide hydrochloride |
91893-69-5 | 500mg |
£186.00 | 2023-09-02 | ||
TRC | A638398-1000mg |
2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride |
91893-69-5 | 1g |
$ 391.00 | 2023-04-19 |
2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol , Water ; 3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
Referencia
Métodos de producción 2
Condiciones de reacción
Referencia
- Preparation of quinazolines and related heterocyclic compounds as histamine receptor ligands and their therapeutic use, European Patent Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol , Water ; 3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Referencia
- Synthesis and QSAR of Quinazoline Sulfonamides As Highly Potent Human Histamine H4 Receptor Inverse AgonistsJournal of Medicinal Chemistry, 2010, 53(6), 2390-2400,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 7 h, reflux
Referencia
- Synthesis and antiviral, insecticidal, and fungicidal activities of gossypol derivatives containing alkylimine, oxime or hydrazine moietyBioorganic & Medicinal Chemistry, 2016, 24(3), 474-483,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ; 1.5 h, rt → 90 °C; cooled; overnight, rt
Referencia
- Preparation of hydroxynaphthyridinone carboxamides useful as HIV integrase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
Referencia
- Quinazolines and related heterocyclic compounds, and their therapeutic use, United States, , ,
Métodos de producción 7
Condiciones de reacción
Referencia
- N-Nitroso compounds, compositions containing these compounds, and methods of treatment with them, European Patent Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol , Water ; 3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Referencia
- Preparation of quinazolines and related heterocyclic compounds as histamine receptor ligands and their therapeutic use, World Intellectual Property Organization, , ,
2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride Raw materials
- Carbamic acid, [2-[(dimethylamino)sulfonyl]ethyl]-, phenylmethyl ester
- 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylethanesulfonamide
2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride Preparation Products
2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride Literatura relevante
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
2. Book reviews
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:91893-69-5)2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride

Pureza:99%/99%/99%
Cantidad:1g/5g/10g
Precio ($):217.0/722.0/1155.0